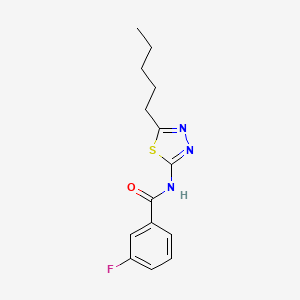
3-fluoro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a member of the thiadiazole family, which has been extensively studied for their biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, studies suggest that it may exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
3-fluoro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), and reduce oxidative stress markers, such as malondialdehyde (MDA). Additionally, 3-fluoro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to have antimicrobial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-fluoro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide is its potential as a lead compound for the development of novel anti-inflammatory, antioxidant, and antimicrobial agents. Its synthesis method is relatively simple, and the compound is stable under various conditions. However, one of the limitations of 3-fluoro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide is its limited solubility in water, which may affect its bioavailability and pharmacokinetics. Additionally, further studies are needed to fully elucidate its mechanism of action and potential toxicity.
Future Directions
There are several future directions for the research on 3-fluoro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide. One potential direction is the development of novel derivatives with improved solubility and bioavailability. Another direction is the evaluation of its potential as a therapeutic agent for various diseases, such as inflammatory bowel disease, rheumatoid arthritis, and cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity, as well as its interactions with other drugs and compounds.
Synthesis Methods
The synthesis of 3-fluoro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide involves the reaction of 2-amino-5-fluorobenzamide with pentanoyl chloride in the presence of triethylamine and pyridine as catalysts. The resulting intermediate is then reacted with thiosemicarbazide to yield the final product. The yield of the reaction is reported to be around 60%, and the purity of the compound is confirmed by various analytical techniques, including NMR, IR, and mass spectrometry.
Scientific Research Applications
3-fluoro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has shown promising results in various scientific research applications. It has been studied for its potential as an anti-inflammatory agent, with studies showing its ability to inhibit the production of pro-inflammatory cytokines in vitro. It has also been investigated for its antioxidant properties, with studies demonstrating its ability to scavenge free radicals and protect against oxidative stress. Additionally, 3-fluoro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has been evaluated for its antimicrobial activity, with studies showing its effectiveness against various bacterial and fungal strains.
properties
IUPAC Name |
3-fluoro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3OS/c1-2-3-4-8-12-17-18-14(20-12)16-13(19)10-6-5-7-11(15)9-10/h5-7,9H,2-4,8H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVRWSPPRIXPAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-Dihydro-naphtho[1,2-d]thiazol-2-ylamine hydroiodide](/img/structure/B7543588.png)
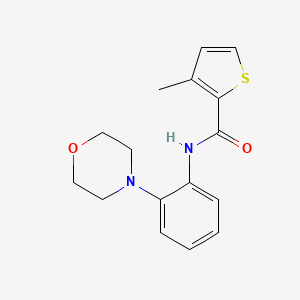



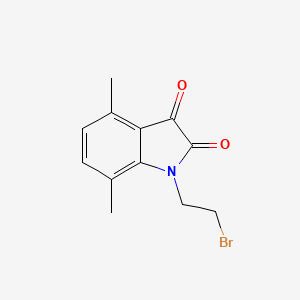
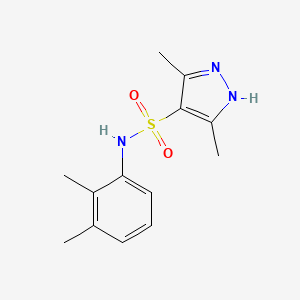
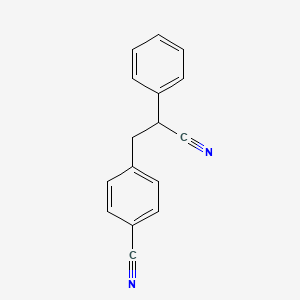
![4-{4-[5-(2-Chloro-6-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7543649.png)


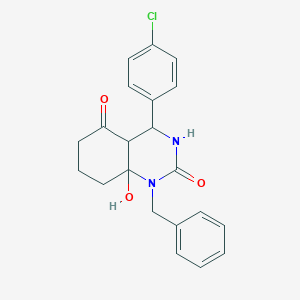
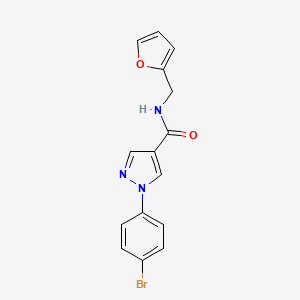
![2-{[3-(4-Methoxyphenyl)propanoyl]amino}-5-morpholin-4-ylbenzoic acid](/img/structure/B7543682.png)